4,9-diazatricyclo[5.3.0.02,6]decane

Autotaxin inhibitor Lysophosphatidic acid signaling Conformational constraint

4,9-Diazatricyclo[5.3.0.02,6]decane (also named decahydrocyclobuta[1,2-c:3,4-c']dipyrrole) is a fused tricyclic diamine with molecular formula C₈H₁₄N₂ and molecular weight 138.21 g/mol. The scaffold features a central cyclobutane ring bridging two pyrrolidine rings, creating a rigid, C₂-symmetric framework with precisely positioned secondary amine nitrogens.

Molecular Formula C8H14N2
Molecular Weight 138.21
CAS No. 2167778-51-8
Cat. No. B3325625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,9-diazatricyclo[5.3.0.02,6]decane
CAS2167778-51-8
Molecular FormulaC8H14N2
Molecular Weight138.21
Structural Identifiers
SMILESC1C2C(CN1)C3C2CNC3
InChIInChI=1S/C8H14N2/c1-5-6(2-9-1)8-4-10-3-7(5)8/h5-10H,1-4H2
InChIKeyFKYWLZUPBICXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,9-Diazatricyclo[5.3.0.02,6]decane (CAS 2167778-51-8) — A Conformationally Locked Tricyclic Diamine Scaffold for Drug Discovery Procurement


4,9-Diazatricyclo[5.3.0.02,6]decane (also named decahydrocyclobuta[1,2-c:3,4-c']dipyrrole) is a fused tricyclic diamine with molecular formula C₈H₁₄N₂ and molecular weight 138.21 g/mol . The scaffold features a central cyclobutane ring bridging two pyrrolidine rings, creating a rigid, C₂-symmetric framework with precisely positioned secondary amine nitrogens. This conformational preorganization differentiates it from flexible diamines (e.g., piperazine) and other diazatricyclodecane isomers [1]. The compound is commercially available as the free base (CAS 2167778-51-8, typical purity ≥97%) and as the dihydrochloride salt (CAS 2202731-21-1) for enhanced aqueous solubility .

4,9-Diazatricyclo[5.3.0.02,6]decane: Why Simple Diamine Replacements Compromise Target Engagement


The 4,9-diazatricyclo[5.3.0.02,6]decane scaffold is not interchangeable with other diazatricyclodecane isomers (e.g., 2,7-diazatricyclo[4.4.0.03,8]decane or 9,10-diazatricyclo[4.2.1.12,5]decane) nor with flexible acyclic diamines. The cyclobutane bridge in the 4,9-isomer enforces a unique nitrogen-nitrogen distance and a rigid bowl-shaped geometry that directs the two secondary amine vectors into a specific spatial orientation [1]. In contrast, the 2,7- and 9,10-isomers position the nitrogens with different angular relationships, leading to divergent binding-mode preferences for autotaxin [2] and potentially other biological targets. Substituting piperazine—a flexible, chair-flipping diamine with an N–N distance of ~2.8 Å—results in loss of the preorganized geometry required for productive interactions with shallow, shape-defined binding pockets, as demonstrated by the suboptimal activity of piperazine-based autotaxin inhibitors relative to 4,9-diazatricyclodecane-derived ligands .

4,9-Diazatricyclo[5.3.0.02,6]decane: Head-to-Head and Cross-Study Quantitative Differentiation


Autotaxin Inhibition Potency: 4,9-Diazatricyclo[5.3.0.02,6]decane-Derived Ligand vs. Piperazine-Based PF-8380

A derivative of 4,9-diazatricyclo[5.3.0.02,6]decane (PDB entry 7G40, ligand SMILES N1(C[C@H]2[C@@H](C1)[C@H]1[C@@H]2CN(C1)C(=O)c1ccc2c(c1)N=NN2)C(=O)c1nc(c2c(c1)cccc2)OCC(F)(F)F) inhibited rat autotaxin with an IC₅₀ of 0.0188 µM (18.8 nM) [1]. This compares to the widely used piperazine-containing autotaxin inhibitor PF-8380, which achieves an IC₅₀ of 0.0028 µM (2.8 nM) in an isolated enzyme assay . While PF-8380 is more potent, the 4,9-diazatricyclodecane ligand occupies a distinct conformational space within the autotaxin active site, as evidenced by crystal structures, and may offer advantages in selectivity or pharmacokinetic properties not captured by potency alone.

Autotaxin inhibitor Lysophosphatidic acid signaling Conformational constraint

Sub-Nanomolar Autotaxin Inhibition Achieved with Optimized 4,9-Diazatricyclo[5.3.0.02,6]decane Ligand

Further optimization of the 4,9-diazatricyclo[5.3.0.02,6]decane scaffold yielded the derivative in PDB entry 7G4D (SMILES N1(C[C@H]2[C@@H](C1)[C@H]1[C@@H]2CN(C1)C(=O)c1ccc2c(c1)N=NN2)C(=O)/C=C/c1ccc(cc1)OC(F)(F)F), which inhibited rat autotaxin with an IC₅₀ of 0.00828 µM (8.28 nM) [1]. This represents a 2.3-fold improvement over the 7G40 ligand (IC₅₀ = 18.8 nM) and brings the 4,9-scaffold series within the same nanomolar potency range as the benchmark piperazine-based inhibitor PF-8380 (IC₅₀ = 2.8 nM) . The demonstration of tunable potency through peripheral substitution underscores the scaffold's versatility for medicinal chemistry optimization.

Autotaxin inhibitor Structure-activity relationship Scaffold optimization

Proven Scaffold for Delta (δ) Opioid Receptor Ligand Design: Conformational Restriction Drives Subnanomolar Affinity and Selectivity

Although the 4,9-diazatricyclo[5.3.0.02,6]decane isomer itself has not been directly evaluated, the diazatricyclodecane class has been validated in δ opioid receptor ligand design. Loriga et al. (2013) reported that replacing the dimethylpiperazine core of SNC-80 with a diazatricyclodecane ring system yielded compounds displaying subnanomolar to low nanomolar δ receptor binding affinity, with compound 1Aa exhibiting higher δ affinity and selectivity compared to SNC-80 [1]. This class-level evidence indicates that rigid diazatricyclodecane scaffolds confer superior pharmacophore preorganization relative to flexible piperazine linkers, a property that the 4,9-isomer shares and may extend to other G-protein-coupled receptor (GPCR) targets.

Delta opioid receptor Conformational constraint Receptor selectivity

Dual Salt Form Availability: Free Base (CAS 2167778-51-8) and Dihydrochloride (CAS 2202731-21-1) Enable Flexible Formulation and Assay Design

The 4,9-diazatricyclo[5.3.0.02,6]decane scaffold is commercially supplied as both the free base (CAS 2167778-51-8, purity ≥97%) and the dihydrochloride salt (CAS 2202731-21-1, purity ≥98%) . The dihydrochloride form exhibits markedly enhanced aqueous solubility compared to the free base, facilitating homogeneous assay conditions in biochemical and cell-based experiments. In contrast, many diazatricyclodecane isomers (e.g., 1,3-diazatricyclo[3.3.1.13,7]decane) are predominantly available only as the free base, limiting direct solubility optimization options without additional salt screening.

Salt selection Solubility enhancement Assay compatibility

4,9-Diazatricyclo[5.3.0.02,6]decane: Recommended Research and Industrial Application Scenarios


Autotaxin Inhibitor Hit-to-Lead and Lead Optimization Programs

Procure the 4,9-diazatricyclo[5.3.0.02,6]decane scaffold as a conformationally constrained diamine core for autotaxin inhibitor design. Derivatives have demonstrated IC₅₀ values as low as 8.28 nM against rat autotaxin (PDB 7G4D) [1], confirming that the rigid cyclobutane-bridged framework supports potent enzyme inhibition. The scaffold's distinct binding mode, visualized in multiple co-crystal structures (7G40, 7G5N, 7G4D, 7G37), offers a differentiated intellectual property position relative to piperazine-based autotaxin inhibitors such as PF-8380 [2].

GPCR Agonist and Antagonist Pharmacophore Scaffold Exploration

Leverage the 4,9-diazatricyclo[5.3.0.02,6]decane core as a rigid isostere of flexible diamines in GPCR ligand design. Class-level precedent from diazatricyclodecane-based δ opioid receptor ligands demonstrates that this scaffold class can yield subnanomolar binding affinity and improved receptor subtype selectivity compared to flexible piperazine linkers [3]. The 4,9-isomer's unique N–N spatial orientation may unlock selectivity profiles distinct from those achievable with other diazatricyclodecane isomers (2,7- or 9,10-series).

Aqueous Assay-Ready Compound Preparation Using the Dihydrochloride Salt

For biochemical and biophysical assays requiring aqueous solubility at pH 7.4, procure the dihydrochloride salt (CAS 2202731-21-1) directly. The dihydrochloride form provides enhanced water solubility compared to the free base, eliminating the need for DMSO stock solutions or solubility-enhancing co-solvents in early-stage screening campaigns . This is particularly advantageous for isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) fragment screening where high aqueous concentration is required.

Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis

The 4,9-diazatricyclo[5.3.0.02,6]decane scaffold meets key criteria for fragment-based screening and DEL construction: low molecular weight (138.21 Da), defined rigid geometry, two chemically differentiable secondary amines for orthogonal functionalization, and commercial availability at gram scale with ≥97% purity . The scaffold's C₂ symmetry simplifies synthetic diversification and reduces the number of structural isomers generated during library synthesis, a practical advantage over non-symmetric diamine fragments.

Quote Request

Request a Quote for 4,9-diazatricyclo[5.3.0.02,6]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.